molecular formula C19H23N3O5 B2834199 N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide CAS No. 302941-04-4

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B2834199
CAS No.: 302941-04-4
M. Wt: 373.409
InChI Key: UKFZNFAHWWTGBR-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique structure characterized by its diamond-like framework, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide typically involves the functionalization of adamantane derivatives. One common method includes the nitration of adamantane to introduce nitro groups, followed by the formation of the benzamide moiety through amide bond formation reactions. The reaction conditions often involve the use of strong acids like nitric acid for nitration and coupling agents for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The adamantyl group can participate in substitution reactions, particularly under radical conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Radical initiators like azobisisobutyronitrile (AIBN) in the presence of suitable substrates.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted adamantane derivatives with various functional groups.

Scientific Research Applications

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylacetic acid: Another adamantane derivative with different functional groups.

    1,3-Dehydroadamantane: A compound with a similar adamantane core but different substituents.

    Adamantane: The parent compound with a simpler structure.

Uniqueness

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide is unique due to the combination of the adamantyl group with nitrobenzamide functionality. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that require stability, rigidity, and reactivity.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-11(19-8-12-2-13(9-19)4-14(3-12)10-19)20-18(23)15-5-16(21(24)25)7-17(6-15)22(26)27/h5-7,11-14H,2-4,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFZNFAHWWTGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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